![molecular formula C16H16INO B2465451 3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone CAS No. 339251-47-7](/img/structure/B2465451.png)
3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone
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Description
3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 4-Methylpentedrone or 4-MPD and is a stimulant drug that belongs to the cathinone class.
Scientific Research Applications
Photoreactivity in Polyethylene Films
Research has explored the photoreactivity of compounds similar to 3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone, such as 1-(4-methylphenyl)-3-phenyl-2-propanone (MeDBK), in polyethylene films. The study investigated how variations in crystallinity and temperature affect the combination of benzylic radicals derived from irradiation of MeDBK, providing insights into the nature of reaction cavities in polyethylene and their influence on radical motion. This research is significant for understanding the photophysical behavior of related compounds in polymer matrices (Bhattacharjee, Chesta, & Weiss, 2004).
Synthesis of Antidepressant Drug Intermediates
Another study highlighted the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in the synthesis of antidepressant drugs. This process involved the reduction of 3-chloro-1-phenyl-1-propanone, demonstrating the potential of microbial reductases in synthesizing key intermediates for pharmaceuticals (Choi et al., 2010).
Photolysis in Zeolite Molecular Sieves
The photolysis of similar compounds, like 3-(4-methylphenyl)-1-phenyl-2-propanone, has been studied on various zeolites. This research showed that zeolites can significantly influence product distributions in photolysis, suggesting their potential use in organic photochemical studies. This finding is relevant for the development of novel methodologies in photochemistry (Turro & Wan, 1985).
Fluorinated Chirons Synthesis
In a study focused on the synthesis of fluorinated chirons, compounds like (R)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-2-propanone were synthesized and reacted with diazomethane. This work has implications for creating structurally complex and chiral molecules, potentially useful in various fields of chemical research (Arnone et al., 1995).
Mannich Reaction for Cytotoxic Agents
A study on the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides via Mannich reactions revealed potential applications in developing potent cytotoxic agents. This demonstrates the role of structural analogs of 3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone in medicinal chemistry and drug development (Mete, Gul, & Kazaz, 2007).
Corrosion Inhibition in Mild Steel
Quinoxaline-based propanones, related to 3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. This research highlights the potential application of similar compounds in the field of corrosion science and material protection (Olasunkanmi & Ebenso, 2019).
properties
IUPAC Name |
3-(4-iodoanilino)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXLMRXZRORAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone | |
CAS RN |
339251-47-7 |
Source
|
Record name | 3-(4-IODOANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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